EDTA Tris
Overview
Description
EDTA Tris, also known as TE buffer, is a commonly used buffer solution in molecular biology, especially in procedures involving DNA, cDNA, or RNA . The “TE” is derived from its components: Tris, a common pH buffer, and EDTA, a molecule that chelates cations like Mg 2+ . The purpose of TE buffer is to solubilize DNA or RNA, while protecting it from degradation .
Synthesis Analysis
A typical recipe for making 1X TE buffer includes 10 mM Tris, brought to pH 8.0 with HCl, and 1 mM EDTA, brought to pH 8.0 with NaOH . To make a 100 ml solution of T 10 E 1 buffer, 1 ml of 1 M Tris base (pH 10–11) and 0.2 ml EDTA (0.5 M) are mixed and made up with double distilled water up to 100ml . The pH is usually adjusted to 7.5 for RNA and 8.0 for DNA .Molecular Structure Analysis
EDTA, also called EDTA acid, is an aminopolycarboxylic acid with the formula [CH 2 N (CH 2 CO 2 H) 2] 2 . This white, water-insoluble solid is widely used to bind to iron (Fe 2+ /Fe 3+) and calcium ions (Ca 2+), forming water-soluble complexes even at neutral pH .Chemical Reactions Analysis
EDTA is known to chelate divalent and trivalent ions such as magnesium, zinc, and calcium . The chelate is excreted in the urine, reducing concentrations of these ions in the blood . In DNA or RNA extraction procedures, EDTA reduces the activities of nucleases that digest the nucleic acids .Physical And Chemical Properties Analysis
EDTA is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and slightly soluble in cold water, insoluble in ethanol and general organic solvents . It forms extremely stable water-soluble complexes with alkali metals, rare earth elements, and transition metals .Scientific Research Applications
- Researchers use it as a buffer component in SDS-gradient gel electrophoresis systems, which separate polypeptides based on molecular weight. Additionally, it acts as a spacer in isotachophoresis of proteins .
- In tissue engineering and regenerative medicine, decellularization removes cellular components from donor tissues while preserving the extracellular matrixEDTA Tris contributes to this process by maintaining the tissue’s structural integrity during decellularization .
Buffer Solution and pH Control
Decellularization of Tissues
Alkaline Phosphatase Assay
Mechanism of Action
Target of Action
The primary targets of EDTA Tris are metal ions, particularly divalent and trivalent ions such as iron (Fe2+/Fe3+) and calcium (Ca2+) . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .
Mode of Action
EDTA Tris functions as a chelating agent, binding to metal ions to form stable, water-soluble complexes . This interaction disrupts the normal function of these ions, leading to changes in the biochemical processes they are involved in . For instance, in the context of EDTA, it makes the cell membrane become porous so that antibiotics can diffuse easily into the bacteria and terminate the infection .
Biochemical Pathways
By chelating metal ions, EDTA Tris affects various biochemical pathways. For example, in the textile industry, it prevents metal ion impurities from modifying colors of dyed products . In the pulp and paper industry, EDTA inhibits the ability of metal ions, especially Mn2+, from catalyzing the disproportionation of hydrogen peroxide, which is used in chlorine-free bleaching .
Result of Action
The chelation of metal ions by EDTA Tris can have various molecular and cellular effects. For instance, it can disrupt the function of metal-dependent enzymes, alter cellular signaling pathways, and even lead to cell death in certain contexts . In the case of bacterial cells, the increased porosity of the cell membrane due to EDTA can lead to the termination of the infection .
Action Environment
The action of EDTA Tris can be influenced by various environmental factors. For instance, the pH of the environment can affect the degree of protonation of EDTA and thus its chelating ability . Moreover, the presence of other ions in the environment can compete with the target ions for chelation, potentially affecting the efficacy of EDTA Tris .
Safety and Hazards
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.C4H11NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEIUWBSEKKKFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(hydroxymethyl)propane-1,3-diol 2,2',2'',2'''-(ethane-1,2-diylbis(azanetriyl))tetraacetate | |
CAS RN |
93777-65-2 | |
Record name | Glycine, N,N′-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93777-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ethylenediaminetetraacetic acid (EDTA) Tris disrupt bacterial cell walls?
A1: EDTA Tris exerts its antibacterial effect primarily by disrupting the integrity of bacterial cell walls. [] EDTA, a chelating agent, binds divalent cations like calcium and magnesium, which are essential for maintaining the structural integrity of bacterial cell walls, particularly in gram-negative bacteria. [, ] This destabilization leads to increased permeability, leakage of cellular contents, and ultimately, cell death. [, ]
Q2: Does EDTA Tris affect all bacteria equally?
A2: Research indicates differential toxicity of EDTA Tris among various mating types of Escherichia coli. Male strains exhibited greater sensitivity compared to their female counterparts. [] Further research is needed to fully understand the reasons behind this differential toxicity.
Q3: How does the presence of serum impact the efficacy of EDTA Tris?
A5: The addition of serum to the testing medium, mimicking physiological conditions, reduced the effectiveness of chlorhexidine/EDTA/Tris, particularly against certain bacterial species like Providence, Proteus, and Streptococcus faecalis. [] This suggests that serum components might interfere with the interaction between EDTA Tris and the bacterial cell wall.
Q4: Can EDTA Tris be used in combination with other disinfectants?
A6: Research suggests that EDTA Tris can exhibit additive, synergistic, or antagonistic effects when combined with various disinfectants. [] For instance, synergistic effects were observed with benzalkonium chloride and formalin, while antagonistic interactions were noted with glutaraldehyde, povidone-iodine, and sodium lauryl sulfate against specific bacterial species. [] This highlights the importance of careful evaluation when considering EDTA Tris in combination with other antimicrobial agents.
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